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molecular formula C14H22O3 B8429531 Methyl 7-oxospiro[5.6]dodecane-8-carboxylate

Methyl 7-oxospiro[5.6]dodecane-8-carboxylate

Cat. No. B8429531
M. Wt: 238.32 g/mol
InChI Key: MJZRPNNBPWHNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08278313B2

Procedure details

A solution of diisopropylamine (1.130 mL, 7.93 mmol) in THF (10 mL) was treated with n-butyllithium (3.17 mL, 7.93 mmol) at −78° C., and the reaction was stirred at this temperature for 30 minutes. The above solution was then transferred via cannula into a solution of the product from Example 16A (1.1 g, 6.10 mmol) in THF (10 mL) at −78° C., and the resulting mixture was stirred at this temperature for 30 minutes. Dimethyl carbonate (5.14 mL, 61.0 mmol) was added, the cold bath was removed, and HMPA (1.062 mL, 6.10 mmol) was then added. The resulting mixture was stirred at ambient temperature for 16 hours. It was quenched with HCl (1N) and diluted with ether (200 mL), then the organic layer was separated, washed with H2O and brine, dried with MgSO4, and concentrated under reduced pressure. The residue was chromatographed on silica gel (95:5 hexane-EtOAc, eluant) to provide the title compound. 1H NMR (300 MHz, CDCl3) δ 3.88 (dd, J=11.87, 3.05 Hz, 1 H), 3.68 (s, 3 H), 2.06-2.16 (m, 1 H), 1.92-2.04 (m, 2 H), 1.59-1.90 (m, 5 H), 1.29-1.51 (m, 8 H), 0.98-1.16 (m, 2 H). MS (DCI+) m/z 239 (M+H).
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
3.17 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.14 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.062 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH2:13]1[C:18]2([CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][C:19]2=[O:25])[CH2:17][CH2:16][CH2:15][CH2:14]1.[C:26](=O)([O:29]C)[O:27][CH3:28].CN(P(N(C)C)(N(C)C)=O)C>C1COCC1>[O:25]=[C:19]1[CH:20]([C:26]([O:27][CH3:28])=[O:29])[CH2:21][CH2:22][CH2:23][CH2:24][C:18]21[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2

Inputs

Step One
Name
Quantity
1.13 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
3.17 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
C1CCCCC12C(CCCCC2)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5.14 mL
Type
reactant
Smiles
C(OC)(OC)=O
Step Four
Name
Quantity
1.062 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred at this temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at this temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the cold bath was removed
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at ambient temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
It was quenched with HCl (1N)
ADDITION
Type
ADDITION
Details
diluted with ether (200 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (95:5 hexane-EtOAc, eluant)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1C2(CCCCC2)CCCCC1C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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